2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-
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Overview
Description
2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]- is an organic compound that features a cyclopentenone ring substituted with a sulfinyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]- can be achieved through several methods. One common approach involves the use of cyclopentenone as a starting material. The sulfinyl group can be introduced via oxidation reactions using appropriate sulfoxide reagents. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted cyclopentenone derivatives.
Scientific Research Applications
2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The compound may also interact with signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A structurally related compound with a cyclopentenone ring but lacking the sulfinyl group.
Cyclohexenone: A similar compound with a six-membered ring instead of a five-membered ring.
Cyclopropenone: A related compound with a three-membered ring.
Uniqueness
2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclopentenone derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
79681-26-8 |
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Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-[(S)-(4-methylphenyl)sulfinyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O2S/c1-9-5-7-10(8-6-9)15(14)12-4-2-3-11(12)13/h4-8H,2-3H2,1H3/t15-/m0/s1 |
InChI Key |
OXJHVPNLFJWVJT-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CCCC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CCCC2=O |
Origin of Product |
United States |
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